

A Comprehensive Technical Guide to the Identification of Calcipotriene USP Related Compound C

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Compound of Interest

Compound Name: *Calcipotriol Impurity C*

Cat. No.: *B15542600*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Calcipotriene USP Related Compound C, a critical impurity in the synthesis and formulation of the anti-psoriatic drug Calcipotriene. This document outlines its chemical identity, synthesis, and analytical identification methods. A thorough understanding of this related compound is essential for ensuring the quality, safety, and efficacy of Calcipotriene drug products. While detailed spectroscopic data is proprietary to pharmacopeial reference standards, this guide furnishes the foundational knowledge and methodologies required for its identification and control.

Introduction

Calcipotriene, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[1] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene transcription related to cell proliferation and differentiation.[1] During the synthesis and storage of Calcipotriene, various related compounds and degradation products can emerge, potentially impacting the drug's safety and efficacy.[2] One such critical impurity is Calcipotriene USP Related Compound C. This guide provides an in-depth exploration of this specific compound.

Chemical Identity and Properties

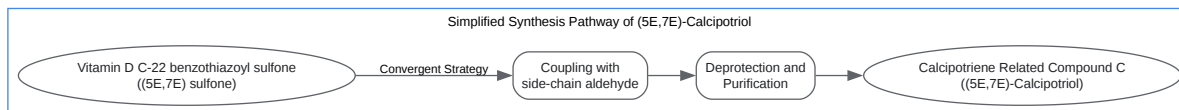
Calcipotriene USP Related Compound C is chemically identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol.[3][4][5] It is a geometric isomer of Calcipotriene, differing in the configuration of the double bonds at the C5 and C7 positions of the triene system. In the European Pharmacopoeia (EP), it is referred to as Calcipotriol EP Impurity C.[2][4]

Table 1: Chemical and Physical Properties of Calcipotriene USP Related Compound C

Property	Value	Reference(s)
Chemical Name	(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol	[4][5]
Synonyms	Calcipotriol EP Impurity C, (5E)-Calcipotriol, (5E)-Calcipotriene	[4][6]
CAS Number	113082-99-8	[3]
Molecular Formula	C ₂₇ H ₄₀ O ₃	[3]
Molecular Weight	412.60 g/mol	[4]
Appearance	White to Off-White Solid	[4]
Solubility	Soluble in DMSO and Methanol	[4][5]

Synthesis and Formation

Calcipotriene USP Related Compound C, being a geometric isomer, can be formed during the synthesis of Calcipotriene. The synthesis of vitamin D analogs with a reversed (5E,7E) geometry of the triene system has been described in the scientific literature. One approach involves the synthesis from a (5E,7E)-benzothiazoyl sulfone intermediate. This method allows for the specific creation of the (5E,7E) isomer for use as a reference standard and for biological activity studies.



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Caption: Simplified synthesis of the (5E,7E) geometric analog of Calcipotriol.

Analytical Identification and Quantification

The primary method for the identification and quantification of Calcipotriene USP Related Compound C is High-Performance Liquid Chromatography (HPLC). Pharmacopoeial monographs provide standardized methods to ensure the control of this impurity in Calcipotriene drug substances and products.

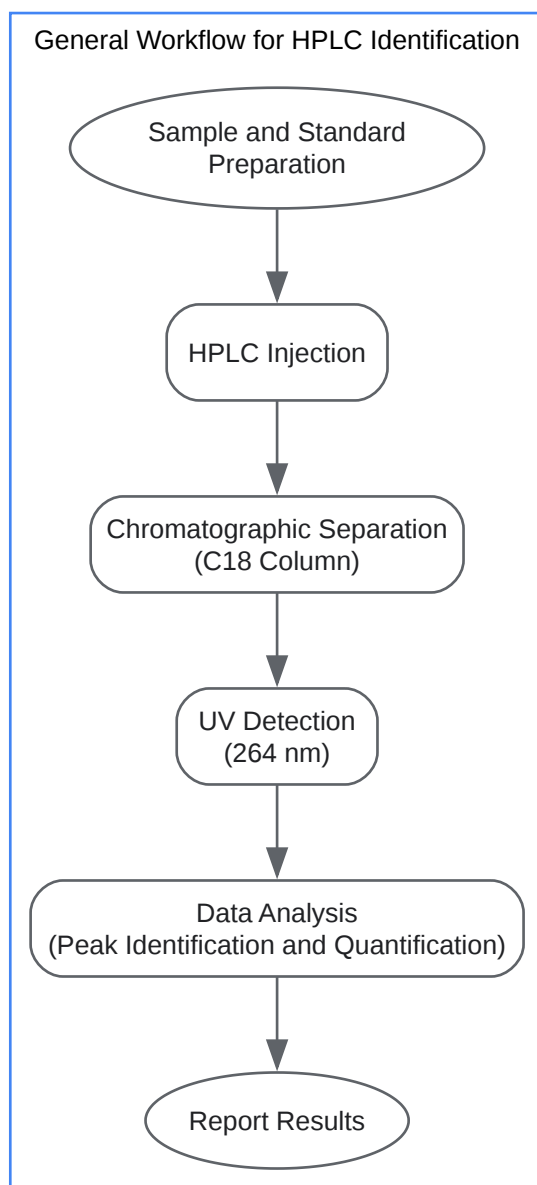
High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed to separate Calcipotriene from its related compounds, including Compound C. The European Pharmacopoeia monograph for Calcipotriol specifies an HPLC method for the determination of related substances.

Table 2: Typical HPLC Parameters for Calcipotriene Impurity Profiling

Parameter	Condition	Reference(s)
Column	Octadecylsilyl silica gel for chromatography (C18), e.g., 150 x 4.6 mm, 2.7 µm	[7]
Mobile Phase	Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran	[7]
Column Temperature	50 °C	[7]
Detection Wavelength	264 nm	[7]
Relative Retention Time	Impurity C: ~0.92 (relative to Calcipotriol)	

Note: The exact mobile phase composition and gradient program can be found in the respective pharmacopeial monographs.



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Caption: General experimental workflow for HPLC-based impurity identification.

Spectroscopic Identification

Definitive identification of Calcipotriene USP Related Compound C requires spectroscopic analysis. The United States Pharmacopeia (USP) chapter <197> outlines various spectroscopic identification tests, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Important Note: Detailed public domain spectroscopic data (NMR, MS, IR) for Calcipotriene USP Related Compound C is not readily available. The official USP and EP reference standards for this compound are accompanied by a Certificate of Analysis which includes this critical data. For unambiguous identification and method validation, it is imperative to use the official reference standard.

Table 3: Spectroscopic Techniques for Structural Elucidation

Technique	Purpose	Expected Information
Nuclear Magnetic Resonance (NMR)	Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.	¹ H and ¹³ C NMR spectra would confirm the (5E,7E) configuration of the triene system through characteristic chemical shifts and coupling constants.
Mass Spectrometry (MS)	Determines the molecular weight and provides information about the fragmentation pattern of the molecule.	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C ₂₇ H ₄₀ O ₃ (412.60 g/mol).
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule.	The IR spectrum would show characteristic absorption bands for hydroxyl (-OH) and carbon-carbon double (C=C) bonds.

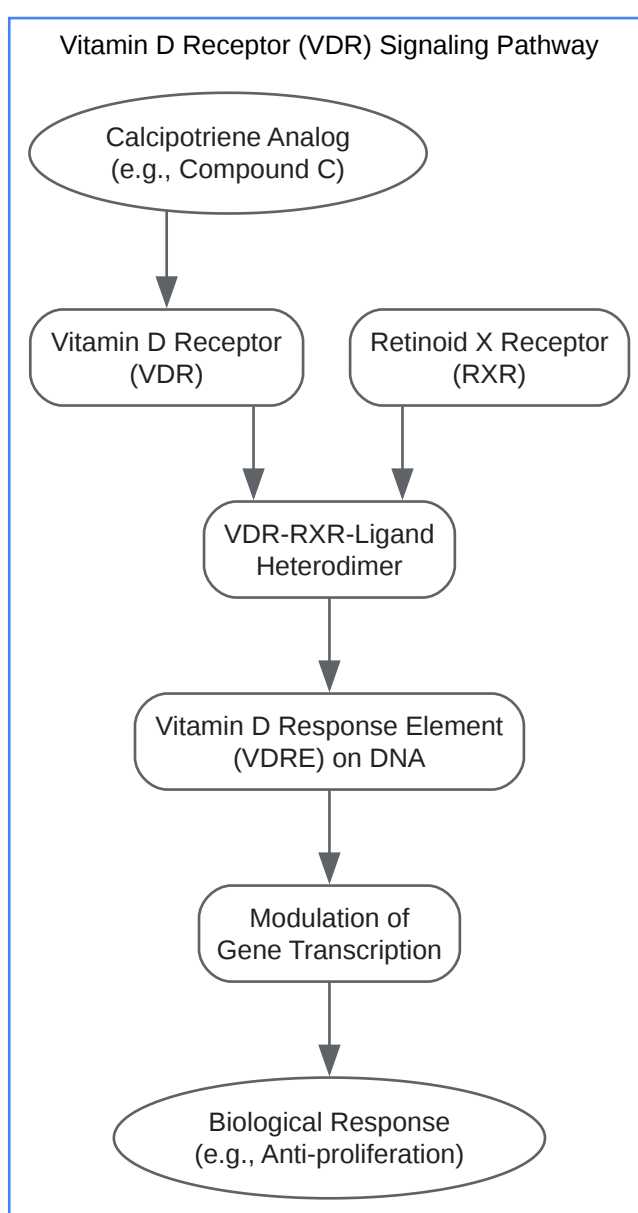
Biological Activity and Signaling Pathway

Calcipotriene and its analogs, including Compound C, exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.^{[8][9]}

Upon binding to the VDR in the nucleus, the ligand-receptor complex forms a heterodimer with the Retinoid X Receptor (RXR).^{[9][10]} This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.^[10]

This binding modulates the transcription of genes involved in cell proliferation, differentiation, and immune response, which is the basis for its therapeutic effect in psoriasis.[1]

Studies on geometric analogs of Calcipotriene with the (5E,7E) configuration, such as Compound C, have shown that they can also exhibit antiproliferative activity, although their potency may differ from that of Calcipotriene.[11] The biological activity is not solely determined by the binding affinity to the VDR but also by the ability of the ligand-receptor complex to induce transcriptional activation.



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Caption: Simplified diagram of the Vitamin D Receptor signaling pathway.

Conclusion

The identification and control of Calcipotriene USP Related Compound C are crucial for ensuring the quality and safety of Calcipotriene pharmaceutical products. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, and analytical methodologies for its identification. While HPLC is the primary tool for its routine analysis, definitive structural confirmation relies on spectroscopic data, which necessitates the use of official pharmacopeial reference standards. A thorough understanding of this related compound and its biological implications is vital for researchers, scientists, and drug development professionals working with Calcipotriene.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. [Calcipotriene Related Compound C (15 mg) ((5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol)] - CAS [113082-99-8] [store.usp.org]
- 3. scribd.com [scribd.com]
- 4. veterinaria.org [veterinaria.org]
- 5. researchgate.net [researchgate.net]
- 6. (5E)-Calcipotriene - 2BScientific [2bscientific.com]
- 7. file.scirp.org [file.scirp.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scirp.org [scirp.org]
- 11. uspbpep.com [uspbpep.com]

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